Cas no 42836-95-3 (6-Methyl-3-(methylthio)-1,2,4-triazine)
6-Methyl-3-(methylthio)-1,2,4-triazine Chemical and Physical Properties
Names and Identifiers
-
- 6-Methyl-3-(methylthio)-1,2,4-triazine
- 6-methyl-3-methylsulfanyl-1,2,4-triazine
- 6-Methyl-3-methylthio-1,2,4-triazine
- 1,2,4-Triazine, 6-methyl-3-(methylthio)-
- 3-(methylthio)-6-methyl-1,2,4-triazine
- 3-Methylmercapto-6-methyl-1,2,4-triazin
- 3-Methylthio-6-methyl-1,2,4-triazin
- 6-methyl-3-methylsulfanyl-[1,2,4]triazine
- 6-methyl-3-methylsulphanyl-[1,2,4]triazine
- 6-methyl-3-methylthio[1,2,4]triazine
- AK140902
- CTK1C8322
- I14-11920
- SureCN844034
- EN300-6491771
- A913478
- SCHEMBL844034
- SB73432
- DB-070354
- 42836-95-3
- AKOS015899923
- DTXSID50500621
- 6-METHYL-3-(METHYLSULFANYL)-1,2,4-TRIAZINE
- Z1255500736
-
- MDL: MFCD16660196
- Inchi: 1S/C5H7N3S/c1-4-3-6-5(9-2)8-7-4/h3H,1-2H3
- InChI Key: QODBFDZVVAGGFM-UHFFFAOYSA-N
- SMILES: S(C)C1=NN=C(C=N1)C
Computed Properties
- Exact Mass: 141.03621
- Monoisotopic Mass: 141.03606841g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 88.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 64Ų
Experimental Properties
- Density: 1.22
- Boiling Point: 290°C at 760 mmHg
- Flash Point: 129.2°C
- Refractive Index: 1.564
- PSA: 38.67
6-Methyl-3-(methylthio)-1,2,4-triazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00I8Q5-50mg |
6-Methyl-3-(methylthio)-1,2,4-triazine |
42836-95-3 | 95% | 50mg |
$354.00 | 2024-05-02 | |
| 1PlusChem | 1P00I8Q5-100mg |
6-Methyl-3-(methylthio)-1,2,4-triazine |
42836-95-3 | 95% | 100mg |
$515.00 | 2024-05-02 | |
| 1PlusChem | 1P00I8Q5-250mg |
6-Methyl-3-(methylthio)-1,2,4-triazine |
42836-95-3 | 95% | 250mg |
$710.00 | 2024-05-02 | |
| 1PlusChem | 1P00I8Q5-500mg |
6-Methyl-3-(methylthio)-1,2,4-triazine |
42836-95-3 | 95% | 500mg |
$1081.00 | 2024-05-02 | |
| 1PlusChem | 1P00I8Q5-1g |
6-Methyl-3-(methylthio)-1,2,4-triazine |
42836-95-3 | 95% | 1g |
$1369.00 | 2024-05-02 | |
| 1PlusChem | 1P00I8Q5-2.5g |
6-Methyl-3-(methylthio)-1,2,4-triazine |
42836-95-3 | 95% | 2.5g |
$2622.00 | 2024-05-02 | |
| 1PlusChem | 1P00I8Q5-5g |
6-Methyl-3-(methylthio)-1,2,4-triazine |
42836-95-3 | 95% | 5g |
$3851.00 | 2024-05-02 | |
| 1PlusChem | 1P00I8Q5-10g |
6-Methyl-3-(methylthio)-1,2,4-triazine |
42836-95-3 | 95% | 10g |
$5680.00 | 2024-05-02 | |
| Chemenu | CM184155-1g |
6-methyl-3-(methylthio)-1,2,4-triazine |
42836-95-3 | 95% | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-6491771-0.05g |
6-methyl-3-(methylsulfanyl)-1,2,4-triazine |
42836-95-3 | 95% | 0.05g |
$245.0 | 2023-05-23 |
6-Methyl-3-(methylthio)-1,2,4-triazine Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 6-Methyl-3-(methylthio)-1,2,4-triazine
Introduction to 6-Methyl-3-(methylthio)-1,2,4-triazine (CAS No. 42836-95-3) and Its Emerging Applications in Chemical Biology
6-Methyl-3-(methylthio)-1,2,4-triazine, identified by the chemical identifier CAS No. 42836-95-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the triazine family, which is well-known for its diverse applications in agriculture, pharmaceuticals, and material science. The presence of a methylthio group at the 3-position and a methyl group at the 6-position introduces specific electronic and steric features that make this molecule of particular interest for further investigation.
The structure of 6-Methyl-3-(methylthio)-1,2,4-triazine consists of a central triazine ring substituted with a methylthio group at the 3-position and a methyl group at the 6-position. This arrangement imparts a distinct reactivity that has been explored in various chemical transformations. The triazine core is highly versatile, allowing for further functionalization through nucleophilic substitution reactions, which has opened up possibilities for designing derivatives with tailored biological properties.
In recent years, there has been growing interest in the pharmacological potential of triazine derivatives. 6-Methyl-3-(methylthio)-1,2,4-triazine has been studied for its possible role in inhibiting certain enzymes and receptors that are implicated in various diseases. For instance, preliminary studies have suggested that this compound may exhibit inhibitory effects on enzymes such as thiamine pyrophosphate synthase (TPPS), which is associated with thiamine deficiency disorders. Additionally, its interaction with other biological targets has been explored, leading to hypotheses about its potential applications in treating neurological and metabolic conditions.
The synthesis of 6-Methyl-3-(methylthio)-1,2,4-triazine involves multi-step organic reactions that highlight the compound's synthetic accessibility. The introduction of the methylthio group at the 3-position can be achieved through nucleophilic substitution reactions on a pre-formed triazine ring derivative. This synthetic route allows for scalability and modification, enabling researchers to explore different substituents that might enhance biological activity or selectivity.
One of the most compelling aspects of 6-Methyl-3-(methylthio)-1,2,4-triazine is its role as a building block for more complex molecules. In drug discovery, such heterocyclic compounds are often used as scaffolds because they can be modified to interact with biological targets in specific ways. The flexibility of the triazine core allows chemists to introduce various functional groups while maintaining core structural integrity. This adaptability has made it a valuable component in medicinal chemistry efforts aimed at developing novel therapeutic agents.
Recent advances in computational chemistry have also contributed to the study of 6-Methyl-3-(methylthio)-1,2,4-triazine. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets at the atomic level. These simulations have provided insights into binding affinities and potential side effects, guiding experimental design and optimization efforts. By combining experimental data with computational predictions, researchers can more efficiently identify promising derivatives for further development.
The biological activity of 6-Methyl-3-(methylthio)-1,2,4-triazine has been investigated across multiple disciplines. In agricultural chemistry, triazine derivatives are known for their herbicidal properties due to their ability to inhibit photosynthesis in weeds. While this compound's specific herbicidal effects are not well-documented as of now, its structural similarity suggests potential applications in crop protection strategies if further research confirms its efficacy.
In addition to its pharmacological and agricultural relevance, 6-Methyl-3-(methylthio)-1,2,4-triazine has shown promise in material science applications. The triazine ring's stability and reactivity make it suitable for use in polymers and coatings where thermal and chemical resistance are required. Researchers have explored incorporating this compound into advanced materials designed for high-performance applications such as aerospace or electronics.
The future directions for research on 6-Methyl-3-(methylthio)-1,2,4-triazine include expanding its synthetic methodologies and exploring new derivatives with enhanced biological activity. By leveraging modern synthetic techniques such as flow chemistry or transition-metal-catalyzed reactions, scientists can develop more efficient routes to this compound and its analogs. Furthermore, interdisciplinary collaborations between chemists、biologists、and pharmacologists will be crucial in unlocking its full potential as a therapeutic agent or functional material.
In conclusion,6-Methyl-3-(methylthio)-1,2,4-triazine (CAS No. 42836-95-3) represents a fascinating molecule with diverse applications across multiple scientific fields。 Its unique structure、reactivity、and biological relevance make it an attractive subject for further study。 As research continues to uncover new possibilities,this compound is poised to play an important role in advancing both pharmaceuticals and materials science。
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